molecular formula C9H8BrNO4 B14716340 2-Bromo-3-(2-nitrophenyl)propanoic acid CAS No. 18910-10-6

2-Bromo-3-(2-nitrophenyl)propanoic acid

Cat. No.: B14716340
CAS No.: 18910-10-6
M. Wt: 274.07 g/mol
InChI Key: FLIANSUSPPFEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of propanoic acid, where a bromine atom is attached to the second carbon and a nitrophenyl group is attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-nitrophenyl)propanoic acid typically involves the bromination of 3-(2-nitrophenyl)propanoic acid. The reaction is carried out by adding bromine to the reaction mixture containing 3-(2-nitrophenyl)propanoic acid and a suitable solvent, such as acetic acid. The reaction is maintained at a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The process involves the careful addition of bromine to the reaction mixture, followed by purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-(2-nitrophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(2-nitrophenyl)propanoic acid is unique due to the presence of both bromine and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

18910-10-6

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

2-bromo-3-(2-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H8BrNO4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5H2,(H,12,13)

InChI Key

FLIANSUSPPFEAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.